molecular formula C15H22BNO3 B3390892 Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1257553-86-8

Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No.: B3390892
CAS No.: 1257553-86-8
M. Wt: 275.15 g/mol
InChI Key: HETWWUGIOYBUKZ-UHFFFAOYSA-N
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Description

Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound that features a pyridine ring substituted with a cyclobutyloxy group and a dioxaborolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multiple steps. One common method includes the formation of the pyridine ring followed by the introduction of the cyclobutyloxy and dioxaborolan groups through specific reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the pyridine ring.

Scientific Research Applications

Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological systems and as a probe in biochemical assays.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • Pyridine, 3-(methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
  • Pyridine, 3-(ethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
  • Pyridine, 3-(propoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Uniqueness

The uniqueness of Pyridine, 3-(cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in applications where these unique properties are advantageous.

Properties

IUPAC Name

3-cyclobutyloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)11-8-13(10-17-9-11)18-12-6-5-7-12/h8-10,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETWWUGIOYBUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301148303
Record name 3-(Cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257553-86-8
Record name 3-(Cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257553-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Cyclobutyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301148303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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